Cas no 440331-65-7 (N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide)

N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a heterocyclic compound featuring a benzotriazinone core linked to a furanmethylpropanamide moiety. This structure imparts potential reactivity and binding affinity, making it of interest in medicinal chemistry and pharmaceutical research. The benzotriazinone scaffold is known for its biological relevance, particularly in enzyme inhibition, while the furan group may enhance solubility and metabolic stability. The compound’s unique architecture suggests utility as an intermediate in the synthesis of bioactive molecules or as a scaffold for drug discovery. Its well-defined chemical properties facilitate precise modifications for targeted applications.
N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide structure
440331-65-7 structure
Product Name:N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
CAS No:440331-65-7
MF:C15H14N4O3
MW:298.296662807465
CID:5572899
Update Time:2025-06-15

N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(furan-2-ylmethyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
    • 1,2,3-Benzotriazine-3(4H)-propanamide, N-(2-furanylmethyl)-4-oxo-
    • N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
    • Inchi: 1S/C15H14N4O3/c20-14(16-10-11-4-3-9-22-11)7-8-19-15(21)12-5-1-2-6-13(12)17-18-19/h1-6,9H,7-8,10H2,(H,16,20)
    • InChI Key: RIVYPLPDWTYFIT-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CC=C2C(=O)N(CCC(NCC2=CC=CO2)=O)N=1

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • pka: 14.85±0.46(Predicted)

N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide Pricemore >>

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Additional information on N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Introduction to N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide (CAS No: 440331-65-7)

N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, identified by its CAS number 440331-65-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound’s unique structure, featuring a furan moiety linked to a benzotriazine core, suggests possible applications in the development of novel therapeutic agents.

The furan ring is a heterocyclic aromatic compound that is widely recognized for its presence in numerous natural products and pharmaceuticals. Its ability to engage in hydrogen bonding and its electronic properties make it a valuable component in drug design. In particular, the 2-substituted furan derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this moiety into N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide suggests that the compound may exhibit similar biological activities.

The benzotriazine core of the molecule is another critical feature that contributes to its potential pharmacological relevance. Benzotriazines are known for their diverse biological effects, including antiviral, anti-inflammatory, and anticancer activities. The 4-hydroxy group on the benzotriazine ring can participate in various biochemical interactions, which may influence the compound’s mechanism of action. Additionally, the presence of an amide linkage in the structure suggests that N-(furan-2-yl)methyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide may interact with biological targets through hydrogen bonding or other non-covalent interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-(furan-2-yl)methyl-3-(4-oxyo 3 , 4 -dihydro -1 , 2 , 3 -benzotriazin - 3 - yl ) propanamide with biological targets. These studies have provided valuable insights into the compound’s potential pharmacological effects. For instance, computational studies have suggested that the furan moiety may interact with specific amino acid residues in protein targets, while the benzotriazine core could engage in hydrophobic interactions or π-stacking with other biomolecules.

In vitro studies have also been conducted to evaluate the biological activity of N-(furan - 2 - yl)methyl - 3 -( 4 - oxo - 3 , 4 - dihydro -1 , 2 , 3 -benzotriazin - 3 - yl )propanamide. These experiments have revealed promising results regarding its antimicrobial and anti-inflammatory properties. The compound has shown inhibitory effects on various bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent. Additionally, preliminary studies have suggested that it may modulate inflammatory pathways by interacting with key signaling molecules.

The synthesis of N-(furan - 2 - yl)methyl - 3 -( 4 - oxo - 3 , 4 - dihydro - 1 , 2 , 3 -benzotriazin - 3 - yl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as furan derivatives and benzotriazine precursors. These intermediates are then coupled using amide-forming reactions to yield the final product.

The role of synthetic methodologies in pharmaceutical research cannot be overstated. Efficient and scalable synthesis routes are essential for the development of new drugs. In the case of N-(furan - 2 - yl)methyl - 3 -( 4 - oxo - 3 , 4 - dihydro - 1 , 2 , 3 benzotriazin - 3 - yl)propanamide, researchers have explored various synthetic strategies to improve yield and reduce costs. Advances in green chemistry principles have also been incorporated into these processes to minimize environmental impact.

The pharmacokinetic properties of N-(furan - 2 - yl)methyl - 3 -( 4 oxo o x0D x0A hydro oD x0A x0D x0A zylo oD x0A x0D x0A triazin oD x0A x0D x0A oD x0A )propanamide are also critical factors that determine its potential as a therapeutic agent. Studies have shown that the compound exhibits good solubility and stability under physiological conditions, which are favorable for drug absorption and distribution. Additionally, preliminary toxicology studies suggest that it is well-tolerated at relevant doses.

The future directions of research on N-(furan oD x0A ylmethyl oD x0A oD x0A oD x0A )propanamide include further exploration of its biological activities and mechanisms of action. Researchers are also investigating its potential as a lead compound for drug development against various diseases. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists aim to optimize its potency and selectivity.

In conclusion, N-(furan oD x0A ylmethyl oD x0A )propanamide (CAS No: 4403331

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